molecular formula C19H31N7O4S2 B569842 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther CAS No. 610271-56-2

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther

Cat. No.: B569842
CAS No.: 610271-56-2
M. Wt: 485.622
InChI Key: SUZPUXCABRWWIA-UHFFFAOYSA-N
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Description

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther is a complex organic compound that features a combination of functional groups, including an amino group, a morpholine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther typically involves multi-step organic reactions. The process may start with the preparation of the thiadiazole ring, followed by the introduction of the morpholine ring and the amino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the morpholine and thiadiazole rings suggests that it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their antimicrobial, antiviral, and anticancer properties.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther would depend on its specific interactions with molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 2-[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]-rac-TimololEther include other molecules with morpholine and thiadiazole rings. Examples include:

  • 4-(Morpholin-4-yl)-1,2,5-thiadiazole
  • 3-(Morpholin-4-yl)-1,2,5-thiadiazole derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2,3-bis[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N7O4S2/c1-19(2,3)20-12-14(30-18-16(22-32-24-18)26-6-10-28-11-7-26)13-29-17-15(21-31-23-17)25-4-8-27-9-5-25/h14,20H,4-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUZPUXCABRWWIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(COC1=NSN=C1N2CCOCC2)OC3=NSN=C3N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N7O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610271-56-2
Record name 3-((1,1-Dimethylethyl)amino)-2-((4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl)oxy)propan-1-ol, (2RS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0610271562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((1,1-DIMETHYLETHYL)AMINO)-2-((4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL)OXY)PROPAN-1-OL, (2RS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5J1NXF2G2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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